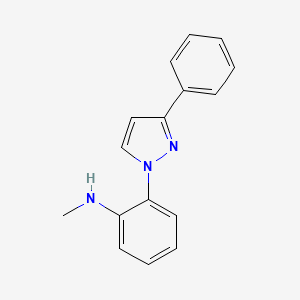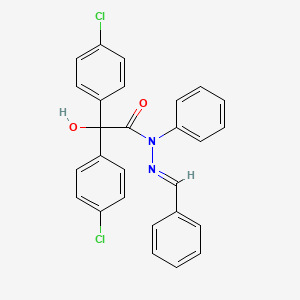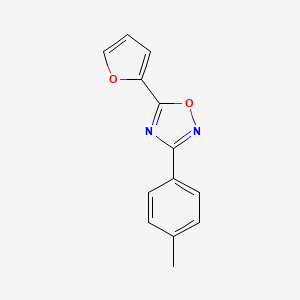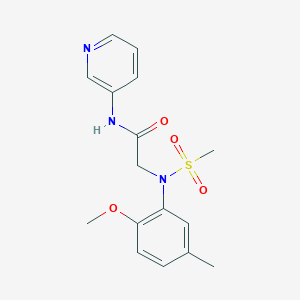
2,6-di-tert-butylbenzo-1,4-quinone 4-thiosemicarbazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-di-tert-butylbenzo-1,4-quinone 4-thiosemicarbazone (DBHQ-TSC) is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DBHQ-TSC is a derivative of 2,6-di-tert-butyl-4-hydroxyphenyl-methyl-4-methyl-2,5-cyclohexadienone (DBHQ), which is a well-known antioxidant. DBHQ-TSC has been synthesized using various methods and has shown promising results in scientific research applications.
Mécanisme D'action
The mechanism of action of 2,6-di-tert-butylbenzo-1,4-quinone 4-thiosemicarbazone is not fully understood. However, it is believed that the compound exerts its biological activities through its ability to chelate metal ions and scavenge free radicals. 2,6-di-tert-butylbenzo-1,4-quinone 4-thiosemicarbazone has been shown to inhibit the activity of various enzymes, including tyrosinase, xanthine oxidase, and acetylcholinesterase.
Biochemical and Physiological Effects:
2,6-di-tert-butylbenzo-1,4-quinone 4-thiosemicarbazone has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. 2,6-di-tert-butylbenzo-1,4-quinone 4-thiosemicarbazone has also been shown to reduce inflammation and oxidative stress. In addition, it has been shown to inhibit the replication of viruses, including HIV and hepatitis B virus.
Avantages Et Limitations Des Expériences En Laboratoire
2,6-di-tert-butylbenzo-1,4-quinone 4-thiosemicarbazone has several advantages for lab experiments. It is a stable and water-soluble compound that can be easily synthesized using various methods. 2,6-di-tert-butylbenzo-1,4-quinone 4-thiosemicarbazone is also relatively inexpensive compared to other compounds with similar biological activities. However, one limitation of 2,6-di-tert-butylbenzo-1,4-quinone 4-thiosemicarbazone is that its mechanism of action is not fully understood, which makes it difficult to optimize its biological activity.
Orientations Futures
There are several future directions for the study of 2,6-di-tert-butylbenzo-1,4-quinone 4-thiosemicarbazone. One direction is to further investigate its mechanism of action and optimize its biological activity. Another direction is to study its potential applications in other fields, such as material science and environmental science. Additionally, the development of new synthesis methods for 2,6-di-tert-butylbenzo-1,4-quinone 4-thiosemicarbazone could lead to the discovery of new derivatives with improved biological activities.
Méthodes De Synthèse
2,6-di-tert-butylbenzo-1,4-quinone 4-thiosemicarbazone has been synthesized using different methods, including a one-pot reaction, microwave-assisted synthesis, and solvent-free synthesis. The one-pot reaction involves the reaction of DBHQ with thiosemicarbazide and a reducing agent in the presence of a catalyst. The microwave-assisted synthesis method involves the reaction of DBHQ with thiosemicarbazide in the presence of a solvent and a catalyst under microwave irradiation. The solvent-free synthesis method involves the reaction of DBHQ with thiosemicarbazide in the absence of a solvent and a catalyst.
Applications De Recherche Scientifique
2,6-di-tert-butylbenzo-1,4-quinone 4-thiosemicarbazone has been extensively studied for its potential applications in various scientific research fields. It has been shown to have anti-cancer, anti-inflammatory, and anti-viral activities. 2,6-di-tert-butylbenzo-1,4-quinone 4-thiosemicarbazone has also been studied for its potential use as a chelating agent and as a fluorescent probe for detecting metal ions.
Propriétés
IUPAC Name |
(3,5-ditert-butyl-4-hydroxyphenyl)iminothiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3OS/c1-14(2,3)10-7-9(17-18-13(16)20)8-11(12(10)19)15(4,5)6/h7-8,19H,1-6H3,(H2,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLJSQOHUFCISKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)N=NC(=S)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[(4-chlorophenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5795162.png)


![N'-[4-(dimethylamino)benzylidene]-1-(2,4-dinitrophenyl)piperidine-4-carbohydrazide](/img/structure/B5795183.png)
![N-(2-{[(4-ethylphenyl)amino]carbonyl}phenyl)-2-hydroxybenzamide](/img/structure/B5795194.png)

![N'-[1-(2,4-dichlorophenyl)ethylidene]-3-hydroxybenzohydrazide](/img/structure/B5795208.png)
![phenyl [4-(dimethylamino)phenyl]carbamate](/img/structure/B5795217.png)

![4-({[4-(2,5-dioxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)benzoic acid](/img/structure/B5795233.png)
![ethyl 4-methyl-2-[(3-methylphenyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B5795246.png)

